molecular formula C15H14Cl2N2O B12486549 N-{4-[(2,6-dichlorobenzyl)amino]phenyl}acetamide

N-{4-[(2,6-dichlorobenzyl)amino]phenyl}acetamide

Cat. No.: B12486549
M. Wt: 309.2 g/mol
InChI Key: YGNTXKNERASYPI-UHFFFAOYSA-N
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Description

N-(4-{[(2,6-dichlorophenyl)methyl]amino}phenyl)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,6-dichlorophenyl)methyl]amino}phenyl)acetamide typically involves the reaction of 2,6-dichlorobenzylamine with 4-aminophenylacetamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of N-(4-{[(2,6-dichlorophenyl)methyl]amino}phenyl)acetamide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,6-dichlorophenyl)methyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-(4-{[(2,6-dichlorophenyl)methyl]amino}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(2,6-dichlorophenyl)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)chloroacetamide: A compound with similar structural features but different substituents.

    Acetamide, N-(2,4-dichlorophenyl): Another related compound with dichlorophenyl groups.

Uniqueness

N-(4-{[(2,6-dichlorophenyl)methyl]amino}phenyl)acetamide is unique due to its specific combination of dichlorophenyl and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

N-[4-[(2,6-dichlorophenyl)methylamino]phenyl]acetamide

InChI

InChI=1S/C15H14Cl2N2O/c1-10(20)19-12-7-5-11(6-8-12)18-9-13-14(16)3-2-4-15(13)17/h2-8,18H,9H2,1H3,(H,19,20)

InChI Key

YGNTXKNERASYPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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